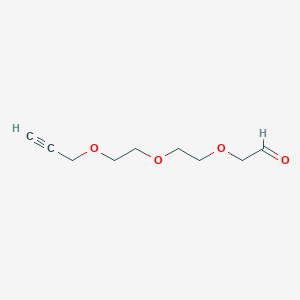

Ald-CH2-PEG3-propargyl

Description

Significance of Orthogonal Functional Groups in Advanced Molecular Construction and Conjugation Strategies

The core advantage of heterobifunctional linkers lies in the "orthogonality" of their reactive ends. Orthogonal functional groups are those that can react selectively under distinct conditions without interfering with each other. nobelprize.org In the case of Ald-CH2-PEG3-propargyl, the aldehyde and alkyne moieties exhibit this mutual exclusivity. rsc.org

The aldehyde group can participate in specific ligation reactions, such as forming hydrazones or oximes, which are common in bioconjugation. rsc.orgsusupport.com Conversely, the terminal alkyne of the propargyl group is a key player in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or its strain-promoted variant (SPAAC). interchim.frwikipedia.orgmedchemexpress.com This orthogonality allows a researcher to, for instance, first attach a biomolecule to the aldehyde end and then, in a separate step, click a reporter molecule or another biomolecule onto the alkyne end. nih.govnih.gov This stepwise approach is fundamental for the controlled assembly of complex bioconjugates like antibody-drug conjugates (ADCs) and targeted imaging agents. purepeg.com

Role of Poly(ethylene glycol) (PEG) Spacers in Enhancing Molecular Functionality and Biocompatibility

Increase Solubility: PEGylation, the process of attaching PEG chains, can significantly enhance the water solubility of hydrophobic molecules, which is crucial for biological applications. purepeg.combiochempeg.com

Improve Biocompatibility and Reduce Immunogenicity: The PEG chain can create a "stealth" effect, shielding the conjugated molecule from the host's immune system and reducing the likelihood of an immune response. chempep.comrsc.org

Enhance Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation can reduce its renal clearance, leading to a longer circulation half-life in the body. chempep.combiochempeg.com

Provide Flexibility and Reduce Steric Hindrance: The flexible nature of the PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and allowing each component to maintain its native conformation and function. lifetein.comrsc.org

The "PEG3" in this compound indicates a short chain of three repeating ethylene (B1197577) glycol units, offering a balance between providing necessary spacing and maintaining a relatively low molecular weight for the linker itself.

Conceptual Framework of Aldehyde and Propargyl Reactivity in Bifunctional Chemical Biology

The utility of this compound is rooted in the distinct and reliable reactivity of its terminal groups in the context of chemical biology.

Aldehyde Reactivity: The aldehyde group is an electrophilic carbonyl that readily reacts with nucleophiles. In bioconjugation, its primary reaction partners are aminooxy and hydrazide groups, forming stable oxime and hydrazone linkages, respectively. rsc.orglibretexts.org The relative rarity of aldehydes and ketones in native biological systems makes this a highly selective, or bioorthogonal, reaction. rsc.org This allows for the specific labeling of biomolecules that have been engineered to contain a hydrazide or aminooxy handle.

Propargyl (Alkyne) Reactivity: The terminal alkyne of the propargyl group is the cornerstone of its utility, primarily through its participation in click chemistry. acs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between the alkyne and an azide-functionalized molecule. interchim.frwikipedia.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a workhorse in bioconjugation and materials science. interchim.frnih.gov For applications in living systems where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) provides a copper-free alternative. rsc.orgnih.gov

The combination of these two orthogonal reactive handles, bridged by a solubilizing and biocompatible PEG spacer, makes this compound a powerful and versatile tool for the precise construction of complex molecular assemblies for a wide range of scientific applications.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1,3H,4-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGGNDGUJILHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Aldehyde Propargyl Peg Systems

Strategies for Incorporating Aldehyde Functionality into PEGylated Architectures

The introduction of a reactive aldehyde group onto a PEG chain is a key step in producing versatile bioconjugation reagents. The aldehyde's ability to react selectively with amino groups, such as the N-terminus of proteins, makes it a valuable functional handle. google.comacs.org Several synthetic strategies have been developed to create aldehyde-terminated PEGs, each with distinct advantages and challenges.

Ozonolysis-Based Approaches for Aldehyde Introduction

Ozonolysis has emerged as a highly efficient and clean method for generating aldehyde functionalities on PEG chains. polimi.itmdpi.com This reaction involves the oxidative cleavage of carbon-carbon unsaturated bonds by ozone (O₃). wikipedia.org The typical strategy is a two-step process that begins with the introduction of a terminal alkene onto the PEG backbone, followed by the ozonolysis of this double bond. polimi.itmdpi.com

The initial step involves the allylation of a terminal hydroxyl group of PEG, for instance, using allyl bromide. polimi.it Subsequently, a stream of ozone is passed through a solution of the alkene-terminated PEG, usually in a solvent like methanol (B129727) at a reduced temperature such as -78°C. wikipedia.org This process cleaves the alkene and forms an unstable ozonide intermediate. polimi.it To obtain the desired aldehyde, this intermediate must undergo a reductive workup. polimi.itmasterorganicchemistry.com Common reducing agents for this purpose include dimethyl sulfide (B99878) (DMS) and triphenylphosphine, which decompose the ozonide to yield the final aldehyde-terminated PEG. polimi.it

This ozonolysis approach is favored for its ability to produce stable, reactive aldehyde derivatives in high yields (up to 99%) without compromising the structural integrity of the polymer chain. mdpi.comciac.jl.cn It effectively avoids the low yields and unwanted byproducts that can be associated with direct oxidation methods. mdpi.com

| Step | Description | Common Reagents | Key Advantages | Reference |

|---|---|---|---|---|

| 1. Alkenylation | Introduction of a terminal C=C double bond onto the PEG chain. | Allyl bromide | Prepares the PEG for specific cleavage. | polimi.it |

| 2. Ozonolysis | Cleavage of the alkene with ozone to form an ozonide intermediate. | Ozone (O₃) in methanol at low temperature. | Specific and high-yield cleavage reaction. | wikipedia.org |

| 3. Reductive Workup | Conversion of the ozonide intermediate to the final aldehyde. | Dimethyl sulfide (DMS), Triphenylphosphine (PPh₃) | High yields of stable aldehyde product, minimal polymer degradation. | polimi.itmdpi.com |

Alternative Synthetic Routes to Aldehyde-Terminated Poly(ethylene glycol) Derivatives

While ozonolysis is effective, several other routes exist for synthesizing aldehyde-terminated PEGs.

Direct Oxidation of Terminal Alcohols: This approach involves the direct oxidation of the primary hydroxyl end-group of PEG. mdpi.com Reagents such as manganese dioxide (MnO₂) or a combination of dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride (B1165640) have been utilized. researchgate.netacs.org However, these methods often suffer from significant drawbacks, including low conversion rates and the potential for degradation of the PEG polymer chain. mdpi.comgoogle.com

Acetal-Based Methodologies: A more controlled approach involves reacting a PEG alkoxide with an electrophile containing a protected aldehyde, such as bromoacetaldehyde (B98955) diethyl acetal. researchgate.netnih.gov This reaction forms a PEG-acetal intermediate. The aldehyde is then liberated via acid-catalyzed hydrolysis. polimi.itnih.gov While this method offers better protection of the aldehyde during synthesis, it can present challenges with reproducibility and may yield the less reactive hydrated form of the aldehyde. polimi.it

Substitution and Subsequent Oxidation: A more recent and versatile strategy involves reacting a PEG mesylate (mPEG-OMs) with the mono-alkoxide of a symmetric diol. researchgate.netconicet.gov.ar This nucleophilic substitution reaction produces a new hydroxyl-terminated PEG with an extended aliphatic linker. researchgate.net This new terminal alcohol can then be cleanly oxidized to the corresponding aldehyde under mild conditions, for example, using Dess-Martin periodinane (DMP). conicet.gov.ar This method is noted for its simplicity, high yields, and general applicability to PEGs of various lengths. researchgate.net

Approaches for Propargyl (Alkyne) Group Integration into PEGylated Scaffolds

The terminal alkyne of a propargyl group is a cornerstone of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). broadpharm.comresearchgate.net Its integration into PEG structures creates highly valuable reagents for bioconjugation.

Propargylation Reactions Involving Carbonyl Compounds

While less common for direct modification of pre-existing PEG chains, propargyl groups can be introduced during the synthesis of PEG building blocks that originate from carbonyl-containing precursors. For example, propargylated α-hydroxy acids, which can be used to create "clickable" polylactides, can be synthesized from precursors like bromoacetaldehyde diethyl acetal. acs.orgacs.org This route builds the functionalized monomer before polymerization, rather than modifying the polymer itself. More direct methods of propargylation typically involve the reaction of electrophiles with PEG's terminal groups.

Utilizing Propargyl Halides and Related Electrophiles for PEG Functionalization

The most prevalent method for introducing a propargyl group onto a PEG scaffold is through nucleophilic substitution reactions using propargyl halides. mdpi.commdpi.com

Williamson Ether Synthesis: This classic method is widely used to form a propargyl ether linkage. The terminal hydroxyl group of PEG is first deprotonated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form a reactive alkoxide ion. mdpi.comrsc.org This alkoxide then acts as a nucleophile, attacking an electrophilic propargyl source, typically propargyl bromide, to form the stable ether bond. mdpi.comrsc.org The reaction is generally conducted in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). rsc.org

Esterification: For PEGs that possess a terminal carboxylic acid group, a propargyl ester can be formed. mdpi.com The reaction involves treating the carboxyl-terminated PEG with propargyl bromide in the presence of a base like potassium hydroxide. mdpi.com

Initiation of Polymerization: An alternative to modifying a pre-formed PEG chain is to use a propargyl-containing molecule as an initiator for the ring-opening polymerization of ethylene (B1197577) oxide. nih.gov For instance, an alcohol like 3-trimethylsilyl-2-propargyl alcohol can initiate polymerization, creating a PEG chain with a protected alkyne at the α-terminus, which can be deprotected in a subsequent step. nih.gov

| Method | PEG Starting Material | Key Reagents | Linkage Formed | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Hydroxyl-terminated PEG | NaH or KOH, Propargyl bromide | Propargyl Ether | mdpi.comrsc.org |

| Esterification | Carboxyl-terminated PEG | KOH, Propargyl bromide | Propargyl Ester | mdpi.com |

| Initiated Polymerization | Ethylene Oxide (monomer) | Propargyl-containing initiator (e.g., propargyl alcohol) | (Polymer chain) | nih.gov |

Orthogonal Synthesis of Bifunctional Aldehyde-Alkyne PEG Linkers

The synthesis of a heterobifunctional PEG linker bearing both an aldehyde and an alkyne group requires an orthogonal strategy, where one functional group can be created or modified without affecting the other. nih.govnih.gov This allows for precise, stepwise conjugation reactions. The existence of commercially available linkers such as Ald-CH2-PEG3-propargyl demonstrates that these synthetic challenges can be overcome. axispharm.comglycomindsynth.com

A general and effective strategy involves starting with a heterobifunctional PEG that has different, selectively addressable functional groups at each end, such as α-hydroxyl-ω-carboxyl PEG. mdpi.com The synthesis can proceed as follows:

Propargylation: The carboxyl group can be selectively converted into a propargyl ester by reacting it with propargyl bromide. mdpi.com The hydroxyl group at the other terminus remains unaffected under these conditions.

Aldehyde Formation: The remaining terminal hydroxyl group can then be oxidized to an aldehyde. researchgate.net It is critical to use mild oxidation conditions, such as with Dess-Martin periodinane, to prevent any unwanted side reactions with the alkyne functionality. conicet.gov.ar

An alternative approach involves the use of protecting groups. For example, one could start with a PEG diol and mono-protect one of the hydroxyls. The free hydroxyl group could be converted to a propargyl ether. Following this, the protecting group would be removed from the other end, and the newly exposed hydroxyl group would be oxidized to the aldehyde. A key element in these syntheses is the careful selection of reaction conditions and protecting groups to ensure the chemical integrity of both the aldehyde and alkyne functionalities throughout the multi-step process. researchgate.netnih.gov

Stepwise Functionalization Protocols for Differential Reactivity

The distinct reactivity of the aldehyde and propargyl groups in this compound allows for a stepwise approach to conjugation. This differential reactivity is crucial for constructing complex biomolecular architectures.

The aldehyde functionality can be selectively reacted with primary amines, such as the N-terminus of a protein or the amine group of lysine (B10760008) residues, to form an initial imine linkage. precisepeg.com This reaction is typically carried out at a pH of 7-9. chromatographyonline.com The resulting imine is often reduced to a more stable secondary amine bond. precisepeg.com Alternatively, the aldehyde can react with hydrazide or aminooxy groups to form hydrazone or oxime linkages, respectively. precisepeg.com The reaction with hydrazide can create a hydrolytically labile bond, allowing for reversible conjugation. precisepeg.com

Following the initial conjugation at the aldehyde terminus, the propargyl group remains available for a subsequent click chemistry reaction. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction between the terminal alkyne of the propargyl group and an azide-functionalized molecule. axispharm.comnih.gov This two-step process enables the precise and controlled assembly of multicomponent systems.

A key advantage of this stepwise approach is the ability to purify the intermediate product after the first reaction, ensuring a well-defined final conjugate. This methodical assembly minimizes the formation of undesirable side products.

Convergent Synthesis Approaches for Aldehyde-Propargyl PEG Linkers

Convergent synthesis offers an alternative and often more efficient strategy for creating complex molecules compared to linear, stepwise approaches. sit.edu.cn In the context of aldehyde-propargyl PEG systems, a convergent strategy involves the separate synthesis of key fragments which are then combined in the final steps.

An example of a convergent multicomponent strategy is the Ugi four-component reaction (Ugi-4CR). nih.gov This reaction can be used to rapidly assemble complex structures by combining an isocyanide, an aldehyde, a primary amine, and a carboxylic acid in a single step. nih.gov While not directly a synthesis of the linker itself, this demonstrates the power of convergent strategies in creating complex molecules that could later be attached to a PEG linker.

The synthesis of heterobifunctional PEG linkers themselves can also follow a convergent path. For example, a PEG molecule with two distinct protecting groups on either end can be selectively deprotected and functionalized in separate reactions before the final linker is assembled.

Advanced Purification and Analytical Characterization Methodologies for Complex PEGylated Conjugates

The inherent heterogeneity of PEGylation reactions, which can result in a mixture of unreacted protein, PEG reagent, and conjugates with varying degrees of PEGylation, necessitates sophisticated purification and analytical techniques. walshmedicalmedia.comrsc.org The structural complexity of these conjugates further adds to the analytical challenge. nih.gov

A variety of chromatographic methods are employed to separate and purify PEGylated proteins, including:

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. lcms.cz SEC is effective for separating PEGylated proteins from the unreacted protein and smaller PEG reagents. lcms.cz

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. lcms.cz Cation exchange chromatography, for example, has been used for the purification of mono-PEGylated erythropoietin. google.com

Reversed-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. lcms.cz

Hydrophobic Interaction Chromatography (HIC): HIC is another method that separates based on hydrophobicity and can be effective for purifying PEGylated molecules. researchgate.net

Often, a multi-step purification process is required to achieve a high degree of purity. For example, a combination of SEC and IEC or the use of aqueous two-phase systems (ATPS) can be employed to first separate the PEGylated conjugates from the unreacted protein and then to fractionate the conjugates based on their degree of PEGylation. rsc.org

For analytical characterization, a suite of advanced techniques is utilized to confirm the structure, purity, and degree of PEGylation of the final conjugate.

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Provides accurate molecular weight information and can determine the degree of PEGylation. Techniques like MALDI-TOF MS and ESI-MS are commonly used. walshmedicalmedia.com |

| High-Performance Liquid Chromatography (HPLC) | Used for separation and quantification of the PEGylated conjugate from unreacted components. nih.gov Coupling HPLC with detectors like UV and charged aerosol detection (CAD) can provide comprehensive analysis. thermofisher.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to confirm the structure of the linker and the final conjugate, for instance, by identifying the characteristic signals of the propargyl group. nih.gov |

| UV/Vis Spectroscopy | Can be used to quantify protein concentration and monitor the conjugation reaction if the PEG reagent or the protein has a suitable chromophore. thermofisher.com |

Two-dimensional liquid chromatography (2D-LC) is an advanced technique that combines two different chromatographic methods, such as SEC and RPC, in an online system. chromatographyonline.com This allows for automated trapping, matrix removal, and separation of high and low molecular weight species from a single injection, providing a powerful tool for analyzing complex PEGylated samples. chromatographyonline.com

Advanced Reactivity Profiles and Orthogonal Ligation Chemistries of Aldehyde Propargyl Peg Architectures

Propargyl (Alkyne) Reactivity in Azide-Alkyne Cycloaddition (AAC) Reactions

The propargyl group, a terminal alkyne, is a key functional moiety in "Ald-CH2-PEG3-propargyl" that enables its participation in azide-alkyne cycloaddition (AAC) reactions. This class of reactions, a cornerstone of click chemistry, involves the [3+2] cycloaddition between an azide (B81097) and an alkyne to form a stable triazole ring. nih.gov The reactivity of the propargyl group can be harnessed through two primary modalities: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms and Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used method for forming a 1,4-disubstituted 1,2,3-triazole linkage. nih.govmdpi.com This reaction is characterized by its high yields, mild reaction conditions, and exceptional specificity, making it a valuable tool in bioconjugation and materials science. vectorlabs.com The key to this reaction is the use of a copper(I) catalyst, which dramatically accelerates the rate of cycloaddition compared to the uncatalyzed thermal reaction and controls the regioselectivity to exclusively yield the 1,4-isomer. nih.gov

The generally accepted mechanism for CuAAC begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne of the propargyl group. wikipedia.org This is followed by coordination of the azide to the copper center. A subsequent cyclization step leads to a six-membered copper-containing intermediate, which then undergoes rearrangement and protonation to yield the stable triazole product and regenerate the copper(I) catalyst. The azide and alkyne functional groups are largely inert in biological systems, which allows for their incorporation into biomolecules like proteins and nucleic acids without disrupting their function. vectorlabs.com

The formation of the 1,2,3-triazole ring in CuAAC reactions is a thermodynamically favorable process, with a high exothermic driving force contributing to the reaction's efficiency. soton.ac.uk The reaction exhibits favorable kinetics, with rate constants significantly higher than the uncatalyzed reaction, often by a factor of 10^7 to 10^8. organic-chemistry.org Under optimized conditions, CuAAC reactions can proceed to completion in a short time, even at room temperature. nih.gov

The kinetics of the reaction can be influenced by several factors, including the concentration of the copper(I) catalyst, the presence of accelerating ligands, and the nature of the alkyne and azide reactants. nih.gov For instance, propargyl compounds generally exhibit a good balance of reactivity and stability. nih.gov

| Alkyne | Azide | Catalyst System | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| Propargyl Alcohol | Benzyl Azide | CuSO₄/Sodium Ascorbate | ~10² - 10³ |

| Phenylacetylene | Benzyl Azide | Cu(I)-TBTA | ~10³ - 10⁴ |

| Propiolamide | Azido-PEG | Cu(I)-THPTA | >10⁴ |

A variety of catalytic systems have been developed to facilitate efficient CuAAC conjugation. The most common method for generating the active copper(I) catalyst in situ is through the reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. beilstein-journals.org This approach is convenient and allows the reaction to be performed in aqueous solutions and in the presence of oxygen. beilstein-journals.org

To enhance the efficiency and biocompatibility of CuAAC, accelerating ligands are often employed. These ligands stabilize the copper(I) oxidation state, prevent catalyst disproportionation, and can increase the reaction rate. vectorlabs.com Common ligands include tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA). creative-biolabs.com The choice of ligand and solvent can be tailored to the specific application, with options for both aqueous and organic media. vectorlabs.com Efficient CuAAC reactions can be achieved with catalyst loadings as low as parts-per-million (ppm) levels in the presence of certain additives. rsc.org

| Copper Source | Reducing Agent (if applicable) | Ligand | Typical Solvents | Key Features |

|---|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | None/TBTA/THPTA | Water, t-BuOH/H₂O, DMSO | Most common, works well in aqueous buffers. |

| CuI | None | DIPEA/HOAc | Organic solvents (e.g., THF, CH₂Cl₂) | Used in organic synthesis. |

| Cu/C | None | None | Various organic solvents | Heterogeneous catalyst, allows for easy removal. mdpi.com |

| Cu(I) N-heterocyclic carbene complexes | None | NHC | Organic solvents, neat | Highly active, especially under solvent-free conditions. nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Bioconjugation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that proceeds without the need for a metal catalyst. axispharm.com This reaction is driven by the high ring strain of a cyclooctyne (B158145), which significantly lowers the activation energy for the cycloaddition with an azide. mdpi.com The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems, such as live-cell imaging and in vivo labeling. vectorlabs.comnih.gov

The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide and the strained alkyne react directly to form the triazole product. researchgate.net A variety of strained cyclooctynes have been developed, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO), each with different reaction kinetics and stability. axispharm.comnih.gov The choice of cyclooctyne allows for tuning the reaction rate to suit the specific experimental needs. magtech.com.cn

Aldehyde Reactivity in Bioorthogonal Carbonyl Chemistry

The aldehyde group in "this compound" provides a second orthogonal handle for conjugation reactions, distinct from the propargyl group. Aldehydes are electrophilic and can react selectively with specific nucleophiles under mild conditions, a principle that is widely exploited in bioorthogonal chemistry.

Oxime Ligation with Aminooxy Compounds

One of the most robust and widely used bioorthogonal carbonyl reactions is the formation of an oxime bond through the reaction of an aldehyde with an aminooxy compound. rsc.org This ligation is highly chemoselective, meaning the aldehyde and aminooxy groups react specifically with each other without cross-reacting with other functional groups typically found in biological systems. nih.gov The resulting oxime linkage is stable under physiological conditions. rsc.org

The reaction proceeds through a two-step mechanism. First, the nucleophilic aminooxy group attacks the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate. This is followed by a rate-limiting dehydration step to yield the stable oxime product. nih.gov The rate of oxime ligation is pH-dependent, with optimal rates typically observed in the pH range of 4-5. acs.org However, for many biological applications, reactions at neutral pH are required. To accelerate the reaction at physiological pH, nucleophilic catalysts such as aniline (B41778) and its derivatives can be employed. acs.org These catalysts facilitate the dehydration step, leading to significantly enhanced reaction rates. acs.org Aldehydes are generally more reactive in oxime ligations than ketones. nih.gov

| Factor | Effect on Reaction Rate | Notes |

|---|---|---|

| pH | Optimal at acidic pH (4-5) | At neutral pH, the reaction is slower but can be catalyzed. nih.gov |

| Catalyst | Aniline and its derivatives significantly accelerate the reaction at neutral pH. | Catalysts facilitate the rate-limiting dehydration step. acs.org |

| Carbonyl Electrophile | Aldehydes are more reactive than ketones. | Aromatic aldehydes can exhibit rapid ligation kinetics. nih.gov |

| Concentration of Reactants | Higher concentrations lead to faster reaction rates. | Catalysis is particularly important at low reactant concentrations. acs.org |

Hydrazone Ligation with Hydrazide Compounds

The aldehyde group of this compound can also react with hydrazide-containing molecules to form a hydrazone linkage. This reaction proceeds through a similar mechanism to oxime formation, involving nucleophilic attack by the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by dehydration. nih.gov

Hydrazone bonds are generally less stable than oxime bonds and are more susceptible to hydrolysis, particularly under acidic conditions. axispharm.comnih.gov This characteristic can be advantageous in applications where controlled release of a conjugated molecule is desired. nih.gov The stability of hydrazones can be influenced by the structure of the reacting partners. nih.gov

| Feature | Oxime Ligation | Hydrazone Ligation |

| Reactant | Aminooxy compound | Hydrazide compound |

| Linkage | Oxime (C=N-O) | Hydrazone (C=N-NH) |

| Stability | High, resistant to hydrolysis wikipedia.orgnih.gov | Moderate, susceptible to hydrolysis axispharm.comnih.gov |

| Optimal pH | ~4.5, can be catalyzed at neutral pH nih.gov | Generally rapid at physiological pH axispharm.com |

Schiff Base Formation and Reductive Amination Strategies

The reaction of the aldehyde on this compound with a primary amine leads to the formation of a Schiff base, also known as an imine. nih.govresearchgate.net This reaction is reversible and the resulting C=N double bond is generally prone to hydrolysis. nih.gov The formation of Schiff bases is also pH-dependent, with the rate typically being greatest around a pH of 5. libretexts.org

To create a stable linkage, the Schiff base intermediate is often reduced in a subsequent step, a process known as reductive amination. harvard.edu This reduction converts the imine to a stable secondary amine. harvard.edu Common reducing agents for this purpose include sodium cyanoborohydride. harvard.edu This two-step process provides a robust method for conjugating molecules containing primary amines.

Orthogonal Functionalization Leveraging Distinct Aldehyde and Propargyl Reactivities

The presence of both an aldehyde and a propargyl group on the this compound molecule allows for orthogonal functionalization. This means that each functional group can be reacted independently and selectively without interfering with the other, enabling the construction of complex, multifunctional constructs. nih.govbohrium.com

Sequential Bioorthogonal Conjugation Strategies for Multivalent Constructs

The distinct reactivities of the aldehyde and propargyl groups can be exploited in a sequential manner to build multivalent molecules. For example, the aldehyde can first be reacted with an aminooxy- or hydrazide-functionalized biomolecule to form a stable oxime or hydrazone conjugate. Subsequently, the propargyl group can be utilized in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to attach a second molecule containing an azide group. axispharm.combroadpharm.com This sequential approach allows for the precise and controlled assembly of complex bioconjugates. nih.govnih.gov

Multi-Component Reactions (MCRs) Involving Aldehydes and Alkynes (e.g., A3 Coupling)

The unique bifunctional architecture of this compound, possessing both a terminal aldehyde and a terminal alkyne, makes it an ideal substrate for a variety of multi-component reactions (MCRs). MCRs are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple precursors. axispharm.com Among the most prominent MCRs applicable to the aldehyde and alkyne moieties is the Aldehyde-Alkyne-Amine (A3) coupling reaction.

The A3 coupling is a one-pot, three-component reaction that combines an aldehyde, an alkyne, and an amine to furnish a propargylamine (B41283) derivative. nih.govrsc.org This reaction is highly versatile and has been widely adopted for the synthesis of key intermediates for biologically active compounds and complex molecular scaffolds. mdpi.comphytojournal.com For a molecule like this compound, the A3 coupling can be strategically employed to engage either the aldehyde or the alkyne group, depending on the desired synthetic outcome, while the other functional group remains available for subsequent orthogonal ligation.

The general mechanism of the A3 coupling reaction is initiated by the reaction between the aldehyde and the amine to form an iminium ion intermediate in situ. nih.govrsc.org Concurrently, the metal catalyst, typically a copper(I) or gold(I) salt, activates the terminal alkyne's C-H bond, making it more acidic and facilitating the formation of a metal acetylide species. nih.govorganic-chemistry.org The nucleophilic metal acetylide then attacks the electrophilic iminium ion, forming a new carbon-carbon bond and yielding the final propargylamine product upon workup. nih.govnih.gov The catalytic cycle is then regenerated, allowing for high efficiency.

The reaction is generally catalyzed by transition metals, with copper(I) salts being the most commonly employed due to their high catalytic efficiency, affordability, and stability. nih.gov However, a range of other metal catalysts based on gold, silver, ruthenium, and zinc have also been successfully utilized, sometimes offering complementary reactivity or selectivity. rsc.orgmdpi.comorganic-chemistry.orgmdpi.com The choice of catalyst and reaction conditions can be tailored to accommodate a wide variety of substrates.

The utility of the A3 coupling is demonstrated by its broad substrate scope. The reaction is tolerant of a diverse array of functional groups on all three components—aldehyde, alkyne, and amine. rsc.orgsoton.ac.uk This tolerance is particularly valuable when working with complex molecules like bifunctional PEG linkers. For instance, studies have shown successful A3 couplings using various aromatic and aliphatic aldehydes, terminal alkynes bearing different substituents, and both primary and secondary amines. researchgate.net

The following table illustrates the versatility of the copper-catalyzed A3 coupling with various representative substrates, demonstrating the typical conditions and yields that could be expected when applying this chemistry to a molecule like this compound.

| Entry | Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 1 | Benzaldehyde | Piperidine | Phenylacetylene | CuBr (5) | Toluene | 110 | 5 | 96 | researchgate.net |

| 2 | 4-Chlorobenzaldehyde | Morpholine | Phenylacetylene | CuI (5) | Water | 80 | 12 | 95 | organic-chemistry.org |

| 3 | Cyclohexanecarboxaldehyde | Pyrrolidine | 1-Heptyne | CuCl (5) | Solvent-free | 70 | 8 | 92 | researchgate.net |

| 4 | Benzaldehyde | Aniline | Phenylacetylene | AuBr3 (1) | Water | 100 | 2 | 97 | organic-chemistry.org |

| 5 | 4-Methoxybenzaldehyde | Dibenzylamine | Trimethylsilylacetylene | Cu(OTf) (5) | CH2Cl2 | RT | 24 | 90 | nih.gov |

| 6 | Butyraldehyde | Diethylamine | Propargyl alcohol | CuCl (2) | Dioxane | 90 | 6 | 88 | phytojournal.com |

This table is representative of typical A3 coupling reactions and serves to illustrate the potential reactivity of the aldehyde and alkyne moieties within this compound.

In the context of this compound, the A3 coupling can be envisioned in two primary ways. First, the aldehyde moiety can react with an external amine and alkyne, functionalizing one end of the PEG linker while preserving the propargyl group for subsequent reactions like azide-alkyne cycloadditions. Conversely, the propargyl group can participate in the A3 coupling with an external aldehyde and amine, leaving the aldehyde terminus of the PEG linker untouched for chemistries such as oxime ligation or reductive amination. This inherent orthogonality allows for the stepwise and controlled construction of complex bioconjugates or heterobifunctional molecules. nih.gov The development of asymmetric A3 (AA3) coupling reactions, often employing chiral ligands with copper catalysts, further extends the utility by enabling the synthesis of enantiomerically enriched propargylamines, which is of significant interest in medicinal chemistry and the synthesis of chiral linkers. nih.govnih.gov

Applications in Chemical Biology and Bioconjugation

Site-Specific Bioconjugation of Biomolecules via Aldehyde and Alkyne Handles

The ability to introduce modifications at specific locations on a biomolecule is crucial for understanding and manipulating its function. The aldehyde and alkyne groups of Ald-CH2-PEG3-propargyl offer two orthogonal routes for such specific conjugations.

The aldehyde group of this linker can be selectively reacted with the N-terminal amine of a protein or peptide under controlled pH conditions (around pH 5), a strategy that leverages the difference in pKa between the N-terminal α-amine and the ε-amine of lysine (B10760008) residues. interchim.fr This reaction forms a Schiff base, which can be reduced to a stable secondary amine linkage. Subsequently, the alkyne handle can be used to attach other molecules of interest, such as fluorescent dyes, imaging agents, or other proteins, via click chemistry. bachem.com

This dual-functionalization approach is instrumental in creating well-defined protein-protein conjugates, antibody-drug conjugates (ADCs), and for peptide stapling to enforce specific conformations. mdpi.com For instance, a protein can be functionalized with the aldehyde end of the linker, and then crosslinked to another protein functionalized with an azide (B81097) group through the propargyl end of the linker.

Table 1: Orthogonal Reactions for Protein Functionalization

| Functional Group on Linker | Reactive Partner on Biomolecule | Resulting Linkage |

|---|---|---|

| Aldehyde (-CHO) | Primary Amine (-NH2) | Imine (reducible to Amine) |

| Propargyl (-C≡CH) | Azide (-N3) | Triazole |

The modification of nucleic acids with molecules like this compound can enhance their therapeutic and diagnostic potential by improving stability, cellular uptake, and enabling the attachment of labels or drugs. mdpi.comnih.gov Post-synthetic modification of oligonucleotides is a common strategy where a reactive group, such as an amine, is introduced during synthesis. This amine can then be reacted with the aldehyde of this compound. The remaining alkyne group is then available for click chemistry with an azide-modified molecule, such as a fluorescent probe or a targeting ligand. nih.govresearchgate.net

This method has been used to create a variety of nucleic acid conjugates for applications in gene-based therapies and diagnostics. nih.gov The PEG linker in this context helps to improve the solubility and pharmacokinetic properties of the resulting oligonucleotide conjugate. nih.gov

Glycoconjugates play crucial roles in many biological processes, and the ability to synthesize well-defined synthetic glycoconjugates is of great interest. axispharm.com this compound can be used to link saccharide moieties to other molecules. For example, an amino-functionalized oligosaccharide can be conjugated to the aldehyde group of the linker. The resulting propargyl-functionalized glycan can then be attached to proteins, lipids, or other molecules bearing an azide group to create neoglycoconjugates. This approach allows for the systematic study of carbohydrate-protein interactions and the development of carbohydrate-based therapeutics.

Functionalization of Polymeric Materials and Surfaces

Beyond the realm of biomolecules, this compound and similar heterobifunctional linkers are valuable tools for the modification of synthetic polymers and material surfaces, enabling the creation of materials with tailored properties and functionalities.

Post-polymerization modification is a powerful strategy to introduce functional groups onto a polymer backbone that may not be tolerant of the initial polymerization conditions. nih.govrsc.org A polymer synthesized with pendant amine or azide groups can be modified using this compound. For instance, an amine-containing polymer can be reacted with the aldehyde end of the linker, resulting in a polymer decorated with propargyl groups. These alkyne handles can then be used in subsequent click reactions to attach a variety of functionalities, thereby altering the polymer's properties, such as its solubility, thermal stability, or responsiveness to stimuli. researchgate.net

Table 2: Polymer Modification Strategies

| Polymer Functional Group | Linker Reactive Group | Resulting Polymer Functionality | Subsequent Reaction |

|---|---|---|---|

| Amine (-NH2) | Aldehyde (-CHO) | Propargyl (-C≡CH) | Click Chemistry (CuAAC/SPAAC) |

| Azide (-N3) | Propargyl (-C≡CH) | Aldehyde (-CHO) | Aldehyde-Amine Condensation |

The surface properties of materials such as nanoparticles and solid substrates are critical for their performance in various applications, especially in biomedicine. mdpi.com Modifying these surfaces with PEG linkers, a process known as PEGylation, is a common strategy to enhance biocompatibility, reduce non-specific protein adsorption, and improve colloidal stability. rsc.orgnih.gov

This compound can be used to create functionalized surfaces. For example, a substrate with an amine-functionalized surface can be reacted with the aldehyde group of the linker, resulting in a surface coated with propargyl groups. These terminal alkynes can then be used to immobilize azide-containing biomolecules, such as enzymes or antibodies, for applications in biosensors or targeted drug delivery systems. plos.org The PEG component of the linker forms a hydrophilic layer that minimizes unwanted interactions with the biological environment. rsc.org

Design and Synthesis of Advanced Linkers for Molecular Probes and Degraders

The unique trifecta of an aldehyde, a PEG spacer, and a propargyl group makes this compound a versatile building block in the construction of sophisticated molecular architectures for a range of biomedical applications.

Proteolysis-Targeting Chimera (PROTAC) Linker Design and Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. precisepeg.com A PROTAC typically consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The nature of this linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. precisepeg.comnih.gov

| Linker Composition | Linker Length (atoms) | BRD4 Degradation (DC50, nM) |

| Alkyl Chain | 9 | <100 |

| PEG3 | 10 | Weak Degradation |

| PEG4 | 13 | >5000 |

| PEG5 | 16 | >5000 |

| This table illustrates the general impact of linker composition on PROTAC efficacy. The data is adapted from studies on BRD4 degraders and serves as a representative example. |

In some contexts, the incorporation of PEG units has been shown to inhibit PROTAC activity, suggesting that the optimal linker is highly dependent on the specific target and E3 ligase combination. nih.gov The flexibility and hydrophilicity of the this compound linker would need to be empirically tested for each new PROTAC system to determine its suitability.

Linkers for Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. mdpi.com The linker connecting the antibody and the drug is a critical component, affecting the stability, pharmacokinetics, and efficacy of the ADC. nih.govnih.gov

This compound offers several features that are advantageous for ADC development. The aldehyde group can be used for site-specific conjugation to antibodies, for example, through reaction with an engineered aminooxy group on the antibody, forming a stable oxime linkage. researchgate.net This allows for precise control over the drug-to-antibody ratio (DAR), a key parameter for ADC performance. The propargyl group can be used to attach the cytotoxic payload via click chemistry, providing a stable and efficient conjugation method. The PEG3 spacer can help to improve the solubility and reduce aggregation of the ADC, and may also influence its pharmacokinetic profile. axispharm.com

The stability of the linker is paramount in ADCs to prevent premature release of the cytotoxic payload in circulation. nih.govnih.gov While the triazole ring formed from the click reaction of the propargyl group is highly stable, the stability of the linkage formed by the aldehyde group would depend on the specific chemistry employed. The following table presents representative data on the in vitro and in vivo stability of different linker types used in ADCs.

| Linker Type | In Vitro Plasma Stability (7 days) | In Vivo Stability (Mouse) |

| Thiol-Maleimide | Susceptible to retro-Michael reaction | Drug loss observed |

| Oxime (from Aldehyde) | Generally stable | High stability |

| Valine-Citrulline (VC) | Stable | Cleavable by lysosomal enzymes |

| This table provides a comparative overview of the stability of different linker chemistries relevant to ADC development. The data is compiled from general knowledge in the field and specific studies on linker stability. nih.govmdpi.com |

The use of a bifunctional linker like this compound allows for a modular approach to ADC synthesis, where the antibody and the drug can be modified separately before being conjugated. This flexibility can facilitate the optimization of ADC properties.

Applications in Radiopharmaceutical Chemistry and Imaging Probe Development

The development of targeted radiopharmaceuticals and molecular imaging probes is another area where this compound can be a valuable tool. These agents often consist of a targeting moiety (e.g., a peptide or antibody), a signaling component (e.g., a radionuclide or a fluorophore), and a linker to connect them.

The propargyl group of this compound is well-suited for the attachment of radiolabels. For instance, a chelator for a metallic radionuclide (e.g., Gallium-68 for PET imaging) can be functionalized with an azide and then "clicked" onto the propargyl group. nih.gov This method is efficient and proceeds under mild conditions, which is important when working with sensitive biomolecules and short-lived radionuclides. The aldehyde group can be used to conjugate the targeting molecule.

The PEG3 spacer can influence the biodistribution and clearance of the imaging probe. mdpi.com In some cases, PEGylation can prolong the circulation time, which may be desirable for targeting tumors. The hydrophilicity imparted by the PEG chain can also help to reduce non-specific binding and improve the signal-to-noise ratio in imaging studies.

The design of imaging probes requires careful consideration of how the linker and the label will affect the binding affinity and specificity of the targeting molecule. The following table shows representative data on the impact of PEGylation on the properties of a peptide-based imaging probe.

| Probe | Linker | In Vitro Binding Affinity (IC50, nM) | In Vivo Tumor Uptake (%ID/g) |

| Peptide-Fluorophore | None | 5.2 | 1.5 |

| Peptide-PEG3-Fluorophore | PEG3 | 6.1 | 2.3 |

| Peptide-PEG8-Fluorophore | PEG8 | 8.9 | 1.8 |

| This table illustrates the potential effects of PEG linkers on the performance of imaging probes, based on general findings in the field. %ID/g refers to the percentage of injected dose per gram of tissue. mdpi.com |

The heterobifunctional nature of this compound allows for a systematic approach to the synthesis and optimization of imaging probes, enabling the facile variation of targeting ligands, radiolabels, and other components to achieve the desired imaging characteristics.

Advanced Materials Science Applications of Aldehyde Propargyl Peg Systems

Hydrogel Synthesis and Engineering through Orthogonal Crosslinking Chemistries

Hydrogels are three-dimensional polymeric networks with high water content, mimicking the native extracellular matrix and making them ideal for biomedical applications. mdpi.com The use of bifunctional linkers like Ald-CH2-PEG3-propargyl allows for the fabrication of hydrogels with well-defined structures and tailored functionalities through orthogonal crosslinking strategies.

The aldehyde functionality of this compound can readily react with molecules containing aminooxy or hydrazide groups to form stable oxime and hydrazone linkages, respectively. nih.gov These reactions are highly chemoselective and can proceed under mild, physiological conditions, which is crucial for the encapsulation of sensitive biological entities like cells. nih.gov The formation of these dynamic covalent bonds is often reversible, imparting self-healing and injectable properties to the resulting hydrogels. nih.gov

The kinetics of oxime and hydrazone formation can be tuned by adjusting the pH, allowing for control over the gelation time and the mechanical properties of the hydrogel. nih.gov For instance, a more acidic environment can accelerate the reaction, leading to faster gel formation. This aldehyde-mediated crosslinking is a cornerstone in the design of hydrogels for applications where in situ gelation is desired.

Table 1: Comparison of Aldehyde-Mediated Crosslinking Chemistries

| Linkage Type | Reactants | Reaction Conditions | Bond Stability | Key Features |

|---|---|---|---|---|

| Oxime | Aldehyde + Aminooxy | Mild, physiological pH | High | Fast reaction, stable bond |

| Hydrazone | Aldehyde + Hydrazide | Mild, pH-sensitive | Dynamic, reversible | Self-healing, injectable |

The propargyl group, a terminal alkyne, is a key component for "click" chemistry reactions, most notably the azide-alkyne cycloaddition. axispharm.commedchemexpress.com This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst using a strained cyclooctyne (B158145) (strain-promoted azide-alkyne cycloaddition, SPAAC). These reactions are highly efficient, specific, and produce no byproducts, making them ideal for creating well-defined hydrogel networks. mdpi.compurdue.edu

In the context of a hydrogel network initiated by aldehyde-mediated crosslinking, the pendant propargyl groups from the this compound linker can be used for secondary crosslinking or for the tethering of bioactive molecules. This orthogonal approach allows for the introduction of additional functionalities, such as cell-adhesion peptides or growth factors, without interfering with the primary hydrogel network.

The combination of dynamic covalent chemistries (hydrazone) and stable covalent chemistries (click reactions) allows for the design of injectable and stimuli-responsive hydrogels. nih.gov Hydrogels crosslinked via hydrazone bonds can exhibit shear-thinning behavior, allowing them to be injected through a syringe and then rapidly self-heal to form a stable gel at the target site. acs.org

Furthermore, the properties of these hydrogels can be designed to respond to specific environmental stimuli. For example, the pH-sensitivity of the hydrazone linkage can be exploited to create hydrogels that release a therapeutic agent in response to the acidic microenvironment of a tumor. acs.org The incorporation of other stimuli-responsive moieties can also allow for sensitivity to temperature, light, or specific enzymes. nih.gov

Polymeric Network Construction and Crosslinking for Functional Soft Materials

The principles of orthogonal crosslinking enabled by linkers like this compound extend beyond hydrogels to the construction of a wide range of functional soft materials. These materials can be tailored for applications requiring specific mechanical properties, biocompatibility, and bioactivity.

The aldehyde and propargyl groups of this compound serve as handles for the covalent attachment of various molecules, enabling the synthesis of multifunctional polymer scaffolds. nih.gov For instance, a polymer backbone can be functionalized with this linker, and the orthogonal reactive groups can then be used to attach different types of molecules in a controlled manner.

This approach is particularly useful in tissue engineering, where scaffolds need to present a complex array of biochemical and physical cues to guide cell behavior. nih.gov For example, cell-adhesive ligands can be attached via the aldehyde group, while growth factors can be tethered using the propargyl group, creating a microenvironment that promotes tissue regeneration.

Table 2: Functionalization of Polymer Scaffolds using this compound

| Functional Group | Ligation Chemistry | Example of Attached Molecule | Application |

|---|---|---|---|

| Aldehyde | Oxime/Hydrazone Ligation | RGD peptide | Promoting cell adhesion |

| Propargyl | Azide-Alkyne Click Chemistry | Growth Factor (e.g., VEGF) | Inducing angiogenesis |

| Aldehyde | Reductive Amination | Small molecule drug | Controlled drug delivery |

| Propargyl | Thiol-yne Reaction | Fluorescent dye | Imaging and tracking |

Orthogonal ligation strategies are powerful tools for creating complex polymer architectures, such as block copolymers, star polymers, and dendritic structures. nih.govnih.gov The ability to selectively address one functional group while the other remains inert is the cornerstone of this approach.

Starting with a polymer bearing either aldehyde or propargyl groups, this compound can be used to introduce the complementary functionality. Subsequent reaction at this new functional site allows for the stepwise construction of intricate macromolecular structures. This level of control over polymer architecture is essential for developing materials with precisely defined properties for advanced applications.

Development of Smart Materials and Responsive Systems

The unique bifunctional nature of "this compound," featuring both an aldehyde and a propargyl group separated by a polyethylene (B3416737) glycol (PEG) linker, positions it as a valuable building block in the creation of advanced smart materials and responsive systems. These materials are designed to undergo dynamic changes in their physical or chemical properties in response to specific external stimuli, such as pH, enzymes, or temperature. The aldehyde group offers a reactive handle for forming pH-sensitive linkages, while the propargyl group serves as a versatile anchor for "click chemistry" reactions, enabling the construction of complex and functional macromolecular architectures.

The aldehyde functionality is particularly useful for developing pH-responsive materials. It can react with amine groups to form Schiff bases, which are imine linkages that are stable at physiological pH but can be cleaved under acidic conditions. nih.govqub.ac.ukresearchgate.net This characteristic is highly advantageous for applications like drug delivery, where a therapeutic agent can be tethered to a nanoparticle or hydrogel via a Schiff base linkage. The payload remains securely attached in the bloodstream (pH ~7.4) and is released upon reaching the more acidic microenvironment of a tumor or within the endosomes of a cell. nih.govrsc.org

Simultaneously, the propargyl group allows for the covalent modification of the material using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. axispharm.com This enables the stable incorporation of various functional moieties, such as targeting ligands, imaging agents, or crosslinkers to form hydrogel networks. The combination of these two functionalities on a single PEG linker allows for the design of multifunctional systems with tunable properties.

For instance, "this compound" can be used to fabricate hydrogels that are both stimuli-responsive and bioactive. The propargyl groups can be used to crosslink with azide-functionalized polymers to form the hydrogel network, while the aldehyde groups remain available on the surface or within the gel matrix. These aldehyde groups can then be used to immobilize proteins or peptides, or to create pH-sensitive release depots for therapeutic molecules.

The development of such smart materials often involves a systematic investigation of their response to various stimuli. The tables below present hypothetical research findings illustrating how materials synthesized with "this compound" might behave under different conditions.

Table 1: pH-Triggered Release from a Nanoparticle System

This table illustrates the pH-dependent release of a model drug from a nanoparticle system surface-functionalized with "this compound," where the drug is attached via a Schiff base linkage.

| pH | Incubation Time (hours) | Cumulative Drug Release (%) |

| 7.4 | 1 | 2.1 |

| 7.4 | 6 | 5.3 |

| 7.4 | 12 | 8.9 |

| 7.4 | 24 | 12.5 |

| 6.0 | 1 | 15.7 |

| 6.0 | 6 | 45.2 |

| 6.0 | 12 | 78.6 |

| 6.0 | 24 | 92.3 |

Table 2: Swelling Behavior of a Hydrogel Crosslinked with an Azide-PEG and Functionalized with this compound

This table shows the change in the swelling ratio of a hydrogel in response to pH changes, demonstrating the influence of the protonation state of groups formed from the aldehyde functionality.

| pH | Swelling Ratio (q) |

| 3.0 | 18.5 |

| 5.0 | 15.2 |

| 7.4 | 12.1 |

| 9.0 | 11.8 |

The research into aldehyde-propargyl PEG systems is paving the way for the next generation of smart materials. The ability to create materials that can sense and respond to their environment in a controlled manner opens up new possibilities in a variety of fields, from targeted drug delivery and regenerative medicine to diagnostics and soft robotics. The versatility of linkers like "this compound" provides a powerful tool for the rational design of these sophisticated and functional systems.

Future Perspectives and Emerging Research Directions

Development of Novel Bioorthogonal Reaction Chemistries for Aldehyde and Alkyne Functionalities

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. wikipedia.org The aldehyde and alkyne moieties of Ald-CH2-PEG3-propargyl are both well-established chemical reporters for bioorthogonal ligations. nih.gov The alkyne group is famously reactive with azides via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), known as "click chemistry," or through copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov Aldehydes can react with hydrazines or aminooxy compounds to form stable hydrazones and oximes, respectively. nih.govpitt.edu

Future research is focused on expanding the toolbox of reactions available for these functional groups to achieve greater efficiency, faster kinetics, and, crucially, mutual orthogonality. The ability to perform multiple, independent labeling reactions within the same complex biological environment is a significant goal. researchgate.netdntb.gov.ua For a molecule like this compound, this would mean developing a new reaction for the aldehyde that does not cross-react with the alkyne or its azide (B81097) partner, and vice-versa.

Emerging research directions include:

Photo-inducible Reactions: Developing reactions that are triggered by light of a specific wavelength would offer precise temporal and spatial control over conjugation. pitt.edu For example, a photo-activated tetrazole could react with the alkyne, leaving the aldehyde untouched for a subsequent, chemically-induced reaction.

Enzyme-Mediated Ligations: Exploring enzymatic reactions that specifically recognize and modify aldehyde or alkyne tags could provide unparalleled selectivity within a cellular context.

Advanced Catalysis: The development of new catalysts for azide-alkyne cycloadditions that are even more biocompatible or that can operate under a wider range of physiological conditions remains an active area of research. nih.gov Similarly, identifying novel catalysts to accelerate aldehyde-based ligations at neutral pH would broaden their utility. pitt.edu

| Functional Group | Reaction Name | Reaction Partner | Key Features | Typical Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | Fast kinetics, high yield; requires potentially toxic copper catalyst. nih.gov | 10² - 10³ |

| Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne (B158145) | Copper-free, highly bioorthogonal; kinetics depend on the strain of the cyclooctyne. wikipedia.org | 10⁻³ - 1 |

| Alkyne | Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine | Extremely fast kinetics, one of the fastest bioorthogonal reactions known. cam.ac.uk | 10³ - 10⁶ |

| Aldehyde | Oxime/Hydrazone Ligation | Aminooxy/Hydrazine (B178648) | Well-established, reliable; reaction is fastest at acidic pH (4-5), which can be a limitation. nih.govpitt.edu | 10⁻⁴ - 10⁻² |

| Aldehyde | Pictet-Spengler Ligation | Tryptamine derivative | Forms a stable carbon-carbon bond, can be catalyzed under physiological conditions. nih.gov | ~10⁻² |

Integration into High-Throughput Synthesis and Combinatorial Chemistry for Material Discovery

Combinatorial chemistry, a technique for synthesizing a large number of different but structurally related molecules in a short period, is a powerful tool for discovering new materials and drugs. nih.govnih.gov The bifunctional nature of this compound makes it an ideal building block for such high-throughput approaches. nih.govstrath.ac.uk

One prospective strategy involves immobilizing this compound onto a solid support via its aldehyde group, reacting it with a hydrazide-functionalized resin. This leaves the propargyl group exposed and available for diversification. A library of azide-containing building blocks (e.g., peptides, small molecules, or other polymers) can then be "clicked" onto the support-bound linker in a parallel fashion using CuAAC. This method allows for the rapid generation of thousands of unique compounds, which can then be screened for desired properties, such as binding affinity to a biological target or specific material characteristics.

| Step | Process | Reactant 1 | Reactant 2 (Library) | Result |

|---|---|---|---|---|

| 1 | Immobilization | Hydrazide-functionalized resin | This compound | Propargyl-functionalized solid support |

| 2 | Diversification | Immobilized Propargyl Linker | Pool of diverse azide-containing molecules (R-N₃) | A library of unique molecules bound to the resin via a triazole linkage |

| 3 | Cleavage & Screening | N/A (using a cleavable resin) | N/A | Released library members ready for high-throughput screening |

This approach is highly adaptable for discovering materials with novel properties. For example, by using azide-functionalized monomers, new polymers and hydrogels with varying hydrophobicity, charge, and biocompatibility can be rapidly synthesized and screened for applications in drug delivery or as novel biomaterials.

Advanced Applications in Cellular and Tissue Engineering

Tissue engineering aims to restore or replace damaged tissues with functional, living constructs. This often involves the use of biocompatible scaffolds that support cell growth and differentiation. This compound is a promising tool for the chemical modification and functionalization of these scaffolds.

A key research direction is the development of dynamically tunable hydrogels. For example, a biopolymer like hyaluronic acid (HA) can be modified with azide groups. pubcompare.ai this compound can then be conjugated to the HA backbone via SPAAC, resulting in a hydrogel precursor decorated with pendant aldehyde groups. These aldehydes can then be used for:

Controlled Cross-linking: The hydrogel's mechanical properties (e.g., stiffness) can be precisely controlled by adding a di-hydrazide cross-linker. This allows for the creation of materials that mimic the specific stiffness of different biological tissues.

Bio-functionalization: Bioactive molecules, such as cell adhesion peptides (e.g., RGD) or growth factors containing an aminooxy group, can be specifically immobilized within the hydrogel. This provides chemical cues to guide cell behavior.

Cell Sequestration: The aldehyde groups can be used to capture cells that have been pre-labeled with a hydrazide-modified cell-surface marker, allowing for the precise positioning of cells within a 3D scaffold.

This dual-functionalization strategy allows for the creation of complex, multi-functional biomaterials where the bulk properties and the local bioactive cues can be independently controlled, paving the way for more sophisticated tissue engineering constructs.

| Application Area | Function of Alkyne Group | Function of Aldehyde Group | Potential Outcome |

|---|---|---|---|

| 3D Cell Culture Hydrogels | Conjugation to azide-modified biopolymer (e.g., hyaluronic acid) | Cross-linking with di-hydrazides to control stiffness | Mimicking the mechanical environment of native tissue |

| Bioactive Scaffolds | Attachment to scaffold backbone | Immobilization of aminooxy-functionalized growth factors | Spatially controlled presentation of biological signals |

| Cell-Patterning Substrates | Anchoring to a surface | Covalent binding of hydrazide-labeled cells | Creation of defined co-culture systems |

Precision Molecular Construction and Self-Assembly Processes

The ability to build complex, well-defined molecular architectures is fundamental to nanotechnology and advanced materials science. This compound, as a heterobifunctional linker, is an excellent component for directing the step-wise and precise assembly of molecular components.

By leveraging two distinct and orthogonal reaction chemistries, researchers can dictate the sequence of conjugation events. For instance, a protein of interest could be modified with a hydrazine group and reacted with the aldehyde of this compound. The resulting protein-linker conjugate, now bearing a terminal alkyne, can be selectively "clicked" onto a nanoparticle or DNA origami structure that has been functionalized with an azide. This ensures a specific orientation and stoichiometry that would be difficult to achieve with homobifunctional linkers.

This principle extends to directing self-assembly. Imagine two different types of building blocks: 'A' functionalized with a hydrazine, and 'B' functionalized with an azide. By using this compound as a molecular bridge, one can first react it with 'A' and then with 'B'. The resulting A-linker-B conjugate can be designed such that molecules 'A' and 'B' have complementary interactions (e.g., hydrogen bonding, electrostatic attraction) with other A and B molecules, driving the self-assembly of these conjugates into higher-order structures like micelles, vesicles, or ordered films. The PEG3 linker provides the necessary spacing and flexibility to allow these interactions to occur effectively.

| Component | Role | Key Functional Group |

|---|---|---|

| This compound | Heterobifunctional Linker | Aldehyde and Alkyne |

| Molecule A | First Building Block | Hydrazine (reacts with aldehyde) |

| Molecule B | Second Building Block | Azide (reacts with alkyne) |

| Resulting Conjugate | Self-Assembling Unit | A-(hydrazone)-Linker-(triazole)-B |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Ald-CH2-PEG3-propargyl?

- Methodological Answer : Synthesis typically involves stepwise PEGylation, starting with the aldehyde-functionalized CH2 group, followed by triethylene glycol (PEG3) chain elongation, and terminating with a propargyl group. Characterization requires nuclear magnetic resonance (NMR) for verifying PEG chain integrity and propargyl group presence, mass spectrometry (MS) for molecular weight confirmation, and FT-IR to confirm functional groups. Purification via size-exclusion chromatography (SEC) ensures monodispersity .

- Key Data : Example NMR peaks: δ 2.5–3.0 ppm (PEG methylene), δ 4.5–5.0 ppm (propargyl protons), and δ 9.8 ppm (aldehyde proton).

Q. How does this compound facilitate bioconjugation in aqueous environments?

- Methodological Answer : The aldehyde group reacts selectively with primary amines (e.g., lysine residues) via Schiff base formation, while the propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). For aqueous compatibility, use pH 7–8 buffers (e.g., PBS) for aldehyde-amine reactions and ascorbate/Cu(I) catalysts for CuAAC. Ethanolamine quenching (1 M, pH 8.5) prevents aldehyde cross-reactivity post-conjugation .

Q. What analytical techniques are critical for assessing conjugation efficiency?

- Methodological Answer :

- HPLC-SEC : Monitors conjugate size and purity.

- UV-Vis Spectroscopy : Quantifies aldehyde consumption (λ = 280 nm for Schiff base intermediates).

- Fluorescence Labeling : Propargyl-azide reactions with fluorogenic dyes (e.g., TAMRA-azide) enable click chemistry validation .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability in physiological buffers be resolved?

- Methodological Answer : Stability discrepancies often arise from buffer composition (e.g., amine-containing buffers like Tris compete with aldehyde reactions). Design controlled experiments comparing PBS (pH 7.4), HEPES (pH 7.2), and Tris (pH 8.0) at 37°C. Use LC-MS to track aldehyde oxidation or propargyl degradation over 24–72 hours. Statistical analysis (ANOVA, p < 0.05) identifies significant stability differences .

Q. What strategies optimize site-specific conjugation when using this compound in protein engineering?

- Methodological Answer :

- Site-Directed Mutagenesis : Introduce non-native cysteine residues for thiol-reactive aldehyde coupling.

- Enzymatic Tagging : Use formylglycine-generating enzyme (FGE) to create aldehyde tags on proteins.

- Orthogonal Click Chemistry : Combine CuAAC (propargyl-azide) with strain-promoted azide-alkyne cycloaddition (SPAAC) for dual labeling. Validate specificity via SDS-PAGE and Western blotting .

Q. How do PEG chain length and terminal group modifications impact this compound’s pharmacokinetics in vivo?

- Methodological Answer : Compare PEG3 with PEG1/PEG5 analogs in murine models. Measure:

- Plasma Half-Life : LC-MS quantification of conjugate levels over time.

- Immunogenicity : ELISA for anti-PEG antibodies.

- Tissue Distribution : Radiolabeling (e.g., ¹²⁵I) and gamma counting.

- Statistical Note : Use non-linear regression (e.g., two-compartment model) for pharmacokinetic parameters .

Data Contradiction and Reproducibility Guidance

Q. Why do batch-to-batch variations in this compound synthesis occur, and how can they be minimized?

- Methodological Answer : Variations arise from PEG polydispersity and incomplete propargyl termination. Mitigation steps:

- Strict Anhydrous Conditions : Use molecular sieves during PEGylation.

- Quality Control : Require suppliers to provide SEC chromatograms with polydispersity index (PDI) < 1.05.

- Reproducibility Protocol : Document reaction stoichiometry (e.g., 1:1.2 molar ratio of PEG3 to propargyl bromide) and purification gradients .

Q. How should researchers address conflicting results in click chemistry efficiency under reducing environments?

- Methodological Answer : Reductive conditions (e.g., DTT, TCEP) can deactivate Cu(I) catalysts. Alternatives:

- Stabilized Catalysts : Use tris(benzyltriazolylmethyl)amine (TBTA) to protect Cu(I).

- Reduction-Resistant Probes : Test BCN-azide for strain-promoted reactions.

- Control Experiments : Compare reaction yields with/without reductants via HPLC .

Methodological Best Practices

- Experimental Design : Follow NIH guidelines for preclinical studies, including sample size justification and blinding protocols .

- Data Reporting : Adhere to analytical chemistry standards (e.g., ACS Style Guide) for NMR/MS data presentation .

- Ethical Compliance : Disclose conflicts of interest and validate commercial sources via third-party characterization (e.g., independent NMR validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.